molecular formula C11H14BrNO3 B8639825 1-[(5-Bromopentyl)oxy]-3-nitrobenzene CAS No. 88138-54-9

1-[(5-Bromopentyl)oxy]-3-nitrobenzene

Cat. No.: B8639825
CAS No.: 88138-54-9
M. Wt: 288.14 g/mol
InChI Key: HPZUNWMIOPZSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromopentyl)oxy]-3-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a 5-bromopentyloxy (-O-(CH₂)₅Br) chain at the 1-position (Figure 1). The bromine atom in the pentyl chain serves as a reactive site for nucleophilic substitution (e.g., SN2 reactions), while the nitro group confers strong electron-withdrawing effects, influencing the compound’s electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the design of bioactive molecules or polymers requiring controlled functionalization .

Properties

CAS No.

88138-54-9

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-nitrobenzene

InChI

InChI=1S/C11H14BrNO3/c12-7-2-1-3-8-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,1-3,7-8H2

InChI Key

HPZUNWMIOPZSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated Alkyl Ethers
  • JWH-018 N-(5-bromopentyl) derivative: A cannabinoid receptor agonist with a bromopentyl chain attached to an indole core. Unlike 1-[(5-Bromopentyl)oxy]-3-nitrobenzene, this compound’s bioactivity stems from its naphthoyl-indole scaffold, highlighting how aromatic systems dictate pharmacological targeting .
  • The shorter alkyl chain (pentyl vs. ethyl) also impacts lipophilicity and receptor binding .
Nitroaromatic Bromoalkyl Derivatives
  • 1-(Bromomethyl)-3-nitrobenzene : Features a bromomethyl (-CH₂Br) group instead of a bromopentyloxy chain. The shorter alkyl chain reduces steric hindrance, enabling faster SN2 reactivity but limiting applications requiring prolonged alkyl linkers (e.g., polymer crosslinking) .
  • 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene : Additional methoxy (-OCH₃) groups enhance electron density on the aromatic ring, counteracting the nitro group’s electron-withdrawing effects. This alters regioselectivity in further substitutions (e.g., electrophilic aromatic substitution) .
Lipophilicity and Solubility
  • The 5-bromopentyloxy chain in this compound increases logP (lipophilicity) compared to shorter-chain analogues like 1-(bromomethyl)-3-nitrobenzene. This property is critical for membrane permeability in drug design .
  • Nitro groups generally reduce aqueous solubility, but the bromopentyl chain’s flexibility may mitigate crystallization, enhancing solubility in organic solvents .

Research Findings

Chain Length vs. Reactivity : Longer alkyl chains (e.g., pentyl vs. methyl) reduce SN2 reaction rates due to steric hindrance but improve thermal stability in polymer applications .

Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine enhances reactivity in nucleophilic substitutions, making this compound more versatile in synthetic pathways .

Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing further substitutions to meta/para positions. Methoxy groups in analogues like 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene counteract this effect, enabling ortho functionalization .

Q & A

Q. What synthetic strategies optimize the yield and purity of 1-[(5-Bromopentyl)oxy]-3-nitrobenzene?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Key reagents include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate alkoxy group introduction. For example, alkylation of 3-nitrobenzene derivatives with 1-bromo-4-[(5-bromopentyl)oxy]benzene in DMF under reflux (80–90°C) achieves yields up to 85% . Optimize purity via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances reaction rate
BaseK₂CO₃Minimizes side reactions
Temperature80–90°CBalances reactivity and decomposition

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Identify alkoxy (δ 3.5–4.0 ppm for –OCH₂–) and nitro group (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.02 for C₁₁H₁₄BrNO₃) .
  • FT-IR : Detect nitro stretches (~1520 cm⁻¹) and C–Br bonds (~600 cm⁻¹) .

Q. What purification techniques are most effective for removing by-products like unreacted bromopentyl intermediates?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate polar nitrobenzene derivatives from non-polar bromoalkanes using dichloromethane/water .
  • Column Chromatography : Use silica gel with a hexane:ethyl acetate (7:3) eluent to resolve brominated by-products .
  • Recrystallization : Ethanol at low temperatures (0–5°C) preferentially crystallizes the target compound .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups. Key considerations:
  • Catalyst System : Pd(PPh₃)₄/Na₂CO₃ in THF/water (3:1) at 70°C .
  • Side Reactions : Competing elimination (e.g., dehydrohalogenation) can occur; control via low-temperature catalysis (<50°C) .

Q. What analytical approaches resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity and base strength. For example:
  • DMF vs. THF : DMF increases nucleophilicity of alkoxy groups, improving yields by 15–20% compared to THF .
  • Database Cross-Validation : Compare synthetic routes in Reaxys/PubChem to identify outlier conditions .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use tools like Schrödinger’s ADMET Predictor or PubChem’s bioactivity data to:
  • Identify Metabolic Hotspots : Nitro group reduction to amines (via cytochrome P450) and bromopentyl chain oxidation .
  • Toxicity Risk Assessment : Predict reactive metabolites (e.g., quinone imines) using DEREK Nexus .

Q. What strategies mitigate nitro group instability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere, –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 1% w/w ascorbic acid to scavenge free radicals .

Application-Focused Questions

Q. How is this compound used in designing antiviral agents?

  • Methodological Answer : The bromopentyl chain enhances lipid solubility, improving cell membrane penetration. Example: Synthesis of quinazolin-2,4-dione derivatives inhibits human cytomegalovirus (EC₅₀ = 2.4 µM) .
  • Key Modification : Replace bromine with morpholine groups to target viral proteases .

Q. What role does this compound play in synthesizing fluorescent probes for cellular imaging?

  • Methodological Answer : The nitro group can be reduced to an amine and conjugated with fluorophores (e.g., dansyl chloride). Applications include tracking lipid rafts in live cells .

Q. How do steric effects from the bromopentyl chain impact regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer :
    The bulky chain directs electrophiles (e.g., NO₂⁺) to the meta position relative to the alkoxy group. Confirm via ab initio calculations (Gaussian 16, B3LYP/6-31G*) .

Data Interpretation & Controversies

Q. Why do some studies report conflicting bioactivity data for nitrobenzene derivatives?

  • Methodological Answer :
    Variations arise from assay conditions. For example:
  • Cell Lines : HepG2 vs. HEK293 may show differing IC₅₀ values due to metabolic enzyme expression .
  • Solubility : Use DMSO stock solutions <0.1% to avoid cytotoxicity artifacts .

Q. How can researchers validate the reproducibility of synthetic protocols across labs?

  • Methodological Answer :
  • Open-Source Data Sharing : Publish detailed NMR spectra and HPLC chromatograms (e.g., Zenodo repositories) .
  • Round-Robin Testing : Collaborate with 3+ labs to standardize reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.